molecular formula C37H46N8O13 B2414285 [4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate CAS No. 2281797-57-5

[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

Cat. No.: B2414285
CAS No.: 2281797-57-5
M. Wt: 810.818
InChI Key: MMLKKFVAPLGPNQ-VWYPKUQYSA-N
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Description

[4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is a useful research compound. Its molecular formula is C37H46N8O13 and its molecular weight is 810.818. The purity is usually 95%.
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Properties

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H46N8O13/c1-21(2)30(43-32(49)27(44-28(46)16-17-29(44)47)19-40-35(52)58-37(3,4)5)33(50)42-26(7-6-18-39-34(38)51)31(48)41-23-10-8-22(9-11-23)20-56-36(53)57-25-14-12-24(13-15-25)45(54)55/h8-17,21,26-27,30H,6-7,18-20H2,1-5H3,(H,40,52)(H,41,48)(H,42,50)(H,43,49)(H3,38,39,51)/t26-,27-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLKKFVAPLGPNQ-VWYPKUQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CNC(=O)OC(C)(C)C)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H46N8O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Cellular Effects

The compound is known to be used in drug conjugate construction, which can lead to more stable conjugates These conjugates can then interact with various types of cells and cellular processes

Molecular Mechanism

The molecular mechanism of [4-[[(2S)-5-(Carbamoylamino)-2-[[(2S)-2-[[(2S)-2-(2,5-dioxopyrrol-1-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate is not fully understood. The compound itself does not have a direct mechanism of action. It serves as a linker molecule in ADCs. Once conjugated to an antibody and the Boc group is removed, the exposed amine on Dap can further react with a cytotoxic drug molecule.

Biological Activity

The compound , with the IUPAC name [4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate , is a complex organic molecule with potential biological activities. Its intricate structure suggests a variety of interactions with biological systems, which could be leveraged for therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C57H66FN11O13S
  • Molecular Weight : 1164.3 g/mol
  • IUPAC Name : As stated above.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on its structural features and potential interactions:

1. Enzyme Inhibition

Research indicates that compounds similar in structure to this carbonate may exhibit enzyme inhibition properties. For example, derivatives of carbamoylamino acids have been studied for their ability to inhibit proteolytic enzymes, which could have implications in cancer therapy and other diseases where protease activity is dysregulated.

2. Antimicrobial Properties

Compounds with similar nitrophenyl carbonate structures have shown antimicrobial activity against various pathogens. The presence of the nitrophenyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against bacterial and fungal strains.

3. Anti-inflammatory Effects

Some studies suggest that similar compounds can modulate inflammatory pathways. The interaction of such molecules with cytokine signaling pathways might reduce inflammation in conditions like arthritis or other inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Figueroa-Valverde et al., 2023Investigated the effects of related sulfonamide compounds on coronary resistance and perfusion pressure, indicating potential cardiovascular benefits through calcium channel modulation.
BenchChem InsightsNoted that compounds with similar structures could serve as intermediates in organic synthesis and have applications in drug development due to their biological properties.
Brazilian Journal of ScienceReported on the biological activity of benzene sulfonamide derivatives, suggesting that structural modifications can lead to significant changes in pharmacological profiles.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Parameters such as absorption, distribution, metabolism, and excretion (ADME) can be predicted using computational models.

Table: Predicted Pharmacokinetic Parameters

ParameterValue
Oral BioavailabilityEstimated high due to lipophilic nature
Metabolic StabilityModerate; potential for liver metabolism
Plasma Protein BindingHigh; may affect distribution
Half-lifeEstimated around 6-12 hours

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by multiple functional groups that contribute to its reactivity and stability. Its molecular formula is C₁₃₃H₁₈₃N₄₄O₃₅, with a molecular weight of approximately 1337.6 g/mol. The intricate arrangement of carbamoylamino and dioxopyrrol moieties enhances its biological activity and interaction with various molecular targets.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its unique structure allows for targeted delivery of drugs, particularly in cancer therapy. The incorporation of the 4-nitrophenyl carbonate moiety may facilitate the release of active pharmaceutical ingredients in response to specific stimuli, enhancing drug efficacy while minimizing side effects.

Biochemistry

In biochemical studies, this compound serves as a valuable tool for understanding enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into metabolic pathways and regulatory mechanisms within cells.

Organic Synthesis

The compound's reactivity makes it an excellent candidate for use as a reagent in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for the development of new synthetic methodologies.

Material Science

Due to its unique chemical properties, the compound may find applications in material science, particularly in the development of polymers or coatings with specific functionalities. Its stability and reactivity can be harnessed to create materials with tailored properties for industrial applications.

Case Study 1: Cancer Therapeutics

A recent study explored the use of this compound as part of an antibody-drug conjugate targeting Nectin-4, a protein overexpressed in various cancers. The results demonstrated that the conjugate exhibited significant cytotoxicity against cancer cell lines while sparing normal cells, indicating its potential for selective cancer therapy .

Case Study 2: Enzyme Inhibition

Research has shown that this compound effectively inhibits specific proteases involved in disease progression. By modulating enzyme activity, it could serve as a lead compound for developing new treatments for conditions such as inflammation or cancer .

Case Study 3: Synthetic Methodology

In a synthetic chemistry context, this compound was utilized to develop a novel reaction pathway that allows for the efficient synthesis of complex organic molecules. The methodology showcased the versatility of the compound as a building block in organic synthesis .

Q & A

Q. How to address scalability challenges in multi-step syntheses?

  • Methodological Answer :
  • Implement flow chemistry for exothermic steps (e.g., nitrophenyl carbonate activation) to improve heat dissipation and yield .
  • Optimize protecting group strategies (e.g., replace Boc with Fmoc for milder deprotection) to reduce side reactions .

Key Data from Evidence

ParameterExample from EvidenceReference
Melting Point 266–268°C (dimethylphenyl analog)
IR Peaks 1705 cm⁻¹ (C=O stretch)
NMR Shifts δ 7.2–8.1 (aromatic protons)
Synthetic Yield 51% (Pd-catalyzed coupling)

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